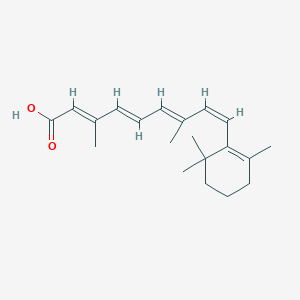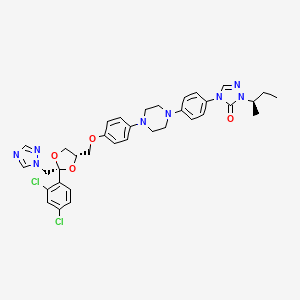
Itraconazol
Descripción general
Descripción
Itraconazole, sometimes abbreviated as ITZ, is an antifungal medication used to treat a number of fungal infections . This includes aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis . It may be given by mouth or intravenously . Common side effects include nausea, diarrhea, abdominal pain, rash, and headache . Severe side effects may include liver problems, heart failure, Stevens–Johnson syndrome and allergic reactions including anaphylaxis . It is unclear if use during pregnancy or breastfeeding is safe . It is in the triazole family of medications . It stops fungal growth by affecting the cell membrane or affecting their metabolism .
Molecular Structure Analysis
Itraconazole is a 1:1:1:1 racemic mixture of four diastereomers (two enantiomeric pairs), each possessing three chiral centers . The molecular formula of Itraconazole is C35H38Cl2N8O4 .Chemical Reactions Analysis
Itraconazole has been studied for its interactions with other compounds. For instance, the cocrystallization approach was applied to Itraconazole, leading to the formation of two new solid forms of Itraconazole with 4-aminobenzoic acid and 4-hydroxybenzamide .Physical And Chemical Properties Analysis
Itraconazole is a triazole antifungal agent with a molar mass of 705.64 g·mol −1 . It has a melting point of 165 °C and a solubility in water of 7.8 ± 0.4 × 10 −6 mol/L at pH 1.6 .Aplicaciones Científicas De Investigación
Agente Antifúngico
Itraconazol (ITZ) es un agente antifúngico triazólico que tiene una actividad de amplio espectro . Funciona inhibiendo la síntesis de ergosterol al interactuar con los sitios de unión al sustrato de la 14 alfa-demetilasa fúngica, inhibiendo así la conversión de lanosterol a ergosterol . Se utiliza contra histoplasmosis, blastomicosis, meningitis criptocócica y aspergilosis .
Inhibidor de las Enzimas Dependientes del Citocromo P-450
El this compound se utiliza para inhibir las enzimas dependientes del citocromo P-450 . Estas enzimas juegan un papel crucial en el metabolismo de los fármacos y la síntesis de colesterol, esteroides y otros lípidos, por lo que el this compound se puede utilizar en investigaciones relacionadas con estas áreas .
Mejora de la Absorción Oral
Se han realizado estudios para desarrollar nanosuspensiones de this compound estabilizadas con ácido cólico (ITZ-Nanos) con el objetivo de mejorar la disolución del fármaco y la absorción oral . Esto podría mejorar potencialmente la biodisponibilidad del fármaco .
Mejora de la Actividad Antifúngica
El this compound se ha preparado como transferosomas (ITZ-TFS) para superar la función de barrera de la piel . Los ITZ-TFS se prepararon mediante la técnica de hidratación de película fina de lípidos utilizando diferentes tensioactivos, lauril sulfato de sodio (SLS) y desoxicolato de sodio (SDC), y mostraron una actividad antifúngica mejorada .
Nanosuspensión para Mejorar la Solubilidad y la Biodisponibilidad
Se ha desarrollado un sistema de administración de fármacos vaginal in situ para this compound basado en nanosuspensión para mejorar su solubilidad y biodisponibilidad . Esto podría mejorar potencialmente la efectividad del fármaco en el tratamiento de infecciones fúngicas .
Estudio de Cepas de Cándida en Infecciones Invasivas Murinas
Se utilizan diferentes formulaciones de this compound para estudiar cepas de Candida en infecciones invasivas murinas . Esto ayuda a comprender la patogenia de la infección y evaluar la eficacia del fármaco .
Mecanismo De Acción
Target of Action
Itraconazole primarily targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes .
Mode of Action
Itraconazole exerts its antifungal activity by inhibiting the synthesis of ergosterol . It forms a complex with the active site, or the haem iron, of the fungal enzyme lanosterol 14α-demethylase . This inhibition blocks the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane, leading to leakage of essential cellular components, and ultimately inhibiting fungal growth and replication .
Biochemical Pathways
The inhibition of ergosterol synthesis leads to an accumulation of 14-methylsterol and depletion of ergosterol in fungal cells . This results in disruptions in membrane structure and function, affecting the stability and activity of many membrane-bound enzymes, and preventing fungal growth .
Pharmacokinetics
Itraconazole is extensively metabolized in the liver, primarily by the CYP3A4 enzyme . The major metabolite, hydroxy-itraconazole, reaches higher plasma concentrations than the parent compound and also has considerable antifungal activity . The bioavailability of itraconazole is approximately 55%, and it is maximal if taken with a full meal . The elimination half-life of itraconazole is about 21 hours , and it is excreted via the kidneys (35%) and feces (54%) .
Result of Action
The result of itraconazole’s action is the effective treatment of various fungal infections, including blastomycosis, histoplasmosis, and aspergillosis, in both immunocompromised and non-immunocompromised patients . It is also effective against onychomycosis of the toenail and fingernail due to dermatophytes, and for the treatment of oropharyngeal and esophageal candidiasis .
Action Environment
The action of itraconazole can be influenced by various environmental factors. For instance, the bioavailability of itraconazole is significantly increased when taken with food . Additionally, the drug’s efficacy can be affected by the patient’s immune status, with immunocompromised patients potentially requiring higher doses or longer treatment durations . Furthermore, the presence of other medications can influence itraconazole’s action due to potential drug-drug interactions, as itraconazole is known to inhibit the CYP3A4 enzyme, which is involved in the metabolism of many drugs .
Safety and Hazards
Direcciones Futuras
Itraconazole remains an important agent in the prevention and treatment of fungal infection . Recent research works suggest itraconazole could also be used in the treatment of cancer by inhibiting the hedgehog pathway . There is also ongoing research into repurposing Itraconazole as an anticancer agent .
Análisis Bioquímico
Biochemical Properties
Itraconazole mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol . Ergosterol is a vital component of fungal cell membranes. The azole nitrogen atoms in the chemical structure of itraconazole form a complex with the active site, or the haem iron, of the fungal enzyme to impede its function .
Cellular Effects
Itraconazole has been shown to inhibit the proliferation of certain cancer cells . It can regulate the G1-S transition and induce apoptosis of gastric cancer cells . In esophageal squamous cell carcinoma and adenocarcinoma cell lines, itraconazole inhibited cell proliferation and induced G1-phase cell-cycle arrest .
Molecular Mechanism
The mechanism of action of itraconazole is the same as the other azole antifungals: it inhibits the fungal-mediated synthesis of ergosterol, via inhibition of lanosterol 14α-demethylase . This results in the accumulation of lanosterol and 14-methylated sterols, leading to increased permeability of the fungal cell membrane, modified membrane-bound enzyme activity, and dysregulated chitin synthesis .
Temporal Effects in Laboratory Settings
In laboratory studies, itraconazole has shown a progressive increase in the probability of toxicity with increasing concentrations . The drug-induced changes of oxidative and peroxidative enzyme activities lead to toxic concentrations of hydrogen peroxide developing intracellularly .
Dosage Effects in Animal Models
In animal models, malformations and foetal resorptions were seen in overdose studies . High dosages (40 and 160 mg/kg bw/day for 10 days during their gestational period) have shown evidence of dose-related teratogenic, foetotoxic and maternotoxic effects .
Metabolic Pathways
Itraconazole is extensively metabolized by the liver, predominantly by the CYP3A4 isoenzyme system . It undergoes extensive hepatic metabolism into more than 30 metabolites, including hydroxy-itraconazole, which appears to have in vitro antifungal activity .
Transport and Distribution
Itraconazole is lipophilic and extensively distributed into tissues . Concentrations in the lung, kidney, liver, bone, stomach, spleen, and muscle were found to be two to three times higher than corresponding concentrations in plasma .
Subcellular Localization
It is known that itraconazole alters O-glycosylation and subcellular localization of CD44, a cell surface glycoprotein involved in cell-cell interactions, cell adhesion, and migration .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Itraconazole involves a multi-step process starting from simple starting materials. The key steps include the formation of the triazole ring, the introduction of the spirocyclic moiety, and the formation of the tetrahydropyran ring.", "Starting Materials": [ "2,4-dichlorobenzoic acid", "3-acetyl-4-(4-hydroxyphenyl)-1-piperazinecarboxylic acid", "2,4-dichlorophenylacetonitrile", "2,4-dichlorophenylacetic acid", "2,4-dichlorobenzoyl chloride", "2,4-dichlorophenyl isocyanate", "2,4-dichlorophenyl hydrazine", "3,5-dimethylpyrazole", "3-chloroperoxybenzoic acid", "triethylamine", "2,4,6-trimethylpyridine", "2,4-dichlorobenzaldehyde", "cyclohexanone", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "methylamine", "acetic anhydride", "sodium hydride", "trimethylsilyl chloride", "trifluoroacetic acid", "2,4-dichlorophenyl isothiocyanate", "2,4-dichlorophenyl acetyl chloride", "triethylorthoformate", "2,4-dichlorophenyl acetonitrile" ], "Reaction": [ "2,4-dichlorobenzoic acid is converted to 2,4-dichlorophenylacetic acid via esterification and hydrolysis reactions.", "2,4-dichlorophenylacetic acid is converted to 2,4-dichlorophenylacetonitrile via reaction with thionyl chloride and subsequent reaction with sodium azide.", "2,4-dichlorophenylacetonitrile is converted to 2,4-dichlorophenyl isocyanate via reaction with triethylamine and phosgene.", "2,4-dichlorophenyl isocyanate is converted to 3,5-dimethyl-4-(4-chlorophenyl)-isoxazole via reaction with 3,5-dimethylpyrazole.", "3-acetyl-4-(4-hydroxyphenyl)-1-piperazinecarboxylic acid is converted to 3-acetyl-4-(4-(2,4-dichlorophenyl)-1,2,3-triazol-1-yl)phenyl-1-piperazinecarboxylic acid via reaction with 2,4-dichlorophenyl hydrazine and triethylorthoformate.", "3,5-dimethyl-4-(4-chlorophenyl)-isoxazole is converted to 2,4-dichlorophenyl hydrazine via reaction with methylamine.", "2,4-dichlorophenyl isocyanate and 2,4-dichlorophenyl hydrazine are reacted to form 3-(2,4-dichlorophenyl)-2,5-dihydro-2,4-dioxo-1H-pyrrole-1-carbonitrile.", "3-acetyl-4-(4-(2,4-dichlorophenyl)-1,2,3-triazol-1-yl)phenyl-1-piperazinecarboxylic acid is converted to 2,4-dichlorophenyl isothiocyanate via reaction with trifluoroacetic acid and thiophosgene.", "2,4-dichlorophenyl isothiocyanate is reacted with cyclohexanone to form 3-(2,4-dichlorophenyl)-2,5-dihydro-2-(1H-imidazol-1-yl)-4-(1-methylpropyl)-2H-pyrrole-1,2-dicarboxylic acid cyclohexylamide.", "3-(2,4-dichlorophenyl)-2,5-dihydro-2-(1H-imidazol-1-yl)-4-(1-methylpropyl)-2H-pyrrole-1,2-dicarboxylic acid cyclohexylamide is converted to 3-(2,4-dichlorophenyl)-2,5-dihydro-4-(1-methylpropyl)-2H-pyrrole-1,2-dicarboxylic acid via reaction with sodium hydride and acetic anhydride.", "3-(2,4-dichlorophenyl)-2,5-dihydro-4-(1-methylpropyl)-2H-pyrrole-1,2-dicarboxylic acid is converted to itraconazole via reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, trimethylsilyl chloride, and 2,4-dichlorobenzaldehyde." ] } | |
Número CAS |
84625-61-6 |
Fórmula molecular |
C35H38Cl2N8O4 |
Peso molecular |
705.6 g/mol |
Nombre IUPAC |
2-butan-2-yl-4-[4-[4-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31?,35-/m0/s1 |
Clave InChI |
VHVPQPYKVGDNFY-WSTHBRJPSA-N |
SMILES isomérico |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Impurezas |
Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
SMILES canónico |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Apariencia |
Solid powder |
Color/Form |
Solid Crystals from toluene |
melting_point |
168-170 166.2 °C |
Otros números CAS |
84625-61-6 84604-65-9 |
Descripción física |
Solid |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Practically insoluble in water and dilute acidic solutions |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Itraconazole, R51211, Orungal, Oriconazole, Sporanox, Itraconazolum, Itraconazol, Itrizole |
Presión de vapor |
2.6X10-20 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Itraconazole?
A1: Itraconazole exerts its antifungal activity by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase. [] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. []
Q2: What are the downstream effects of inhibiting lanosterol 14α-demethylase?
A2: Inhibiting lanosterol 14α-demethylase disrupts ergosterol synthesis, leading to the accumulation of 14α-methylated sterol precursors within the fungal cell. [] This accumulation has several detrimental effects on the fungus:
- Membrane Integrity Disruption: The altered sterol composition compromises the integrity and fluidity of the fungal cell membrane. []
- Growth Inhibition: The inability to synthesize ergosterol ultimately inhibits fungal cell growth and replication. [, ]
Q3: What is the molecular formula and weight of Itraconazole?
A3: Itraconazole possesses the molecular formula C35H38Cl2N8O4 and a molecular weight of 705.64 g/mol.
Q4: Are there any specific spectroscopic data available for Itraconazole?
A4: While the provided research papers do not delve into detailed spectroscopic data, high-performance liquid chromatography (HPLC) coupled with various detection techniques like UV [] and fluorescence [] are commonly employed for Itraconazole analysis. Mass spectrometry (MS), particularly in tandem with HPLC (LC-MS/MS), is also frequently used for sensitive quantification. []
Q5: How does the formulation of Itraconazole affect its stability and bioavailability?
A5: Itraconazole exhibits variable bioavailability due to its low aqueous solubility. [] Studies have shown that administering Itraconazole with food can enhance its absorption and bioavailability. [] Developing formulations like nanoparticles [] and transethosomes [] can improve solubility and enhance delivery to target tissues.
Q6: How is Itraconazole metabolized in the body?
A6: Itraconazole undergoes extensive metabolism primarily in the liver by the cytochrome P450 enzyme, specifically CYP3A4. [, ] One major active metabolite is hydroxyitraconazole, often found in plasma at higher concentrations than the parent drug. [, ]
Q7: How does Itraconazole interact with other drugs that are also metabolized by CYP3A4?
A7: As a potent CYP3A4 inhibitor, Itraconazole can significantly affect the metabolism of co-administered drugs that rely on this enzyme. [, , ] This inhibition can lead to increased plasma concentrations of these drugs, potentially causing adverse effects or toxicity. [, , ] Some notable interactions include:
- Corticosteroids: Itraconazole can increase the levels of inhaled and oral corticosteroids, potentially leading to Cushing's syndrome or adrenal insufficiency. []
- Tacrolimus: Co-administration of Itraconazole can elevate tacrolimus concentrations, increasing the risk of nephrotoxicity. []
- Fexofenadine: Itraconazole can significantly increase the exposure to fexofenadine, even at lower doses. []
Q8: What is the significance of hydroxyitraconazole in the overall antifungal activity of Itraconazole?
A8: Hydroxyitraconazole, the major active metabolite, exhibits comparable antifungal activity to Itraconazole in vitro. [, ] Its presence in plasma at higher concentrations than the parent drug contributes significantly to the overall efficacy of Itraconazole treatment. []
Q9: How does Itraconazole compare with other antifungal agents in terms of efficacy against various fungal species?
A9: Itraconazole demonstrates a broad spectrum of activity against various fungal species:
- Aspergillus species: Effective against many Aspergillus species, but resistance has been observed. [, ] Combining Itraconazole with agents like domiphen may combat this resistance. []
- Sporothrix schenckii: Demonstrates efficacy in treating sporotrichosis, although relapse can occur. []
- Cryptococcus neoformans: Effective in inhibiting ergosterol synthesis and exhibits good activity against this species. []
- Dimorphic Fungi: Effective against both yeast and mycelial forms of dimorphic fungi. []
- Zygomycetes & Fusarium species: Generally less active against these fungal groups. [, ]
Q10: What in vivo models are used to study the efficacy of Itraconazole?
A10: Murine models are commonly employed to evaluate Itraconazole efficacy against systemic fungal infections like candidiasis and histoplasmosis. [, ] These models provide valuable insights into the drug's ability to reduce fungal burden and improve survival rates.
Q11: What are the mechanisms of resistance to Itraconazole?
A11: Resistance to Itraconazole can arise through several mechanisms:
- Efflux pump overexpression: Upregulation of drug efflux pumps can actively remove Itraconazole from the fungal cell, reducing its intracellular concentration. []
- Biofilm formation: Fungi within biofilms exhibit reduced susceptibility to antifungal agents, including Itraconazole. []
Q12: What are some strategies employed to enhance the delivery of Itraconazole to target tissues?
A12: Due to its low aqueous solubility, researchers are exploring different drug delivery strategies:
- Nanoparticles: Encapsulating Itraconazole within nanoparticles can improve its solubility and bioavailability, allowing for targeted delivery to specific tissues. []
- Transethosomes: These specialized vesicles can enhance transdermal delivery of Itraconazole, enabling localized treatment of skin infections. []
- Salt Formation & Complexation: Converting Itraconazole into salts and forming inclusion complexes with cyclodextrins like sulfobutyl ether7 β-cyclodextrin (Captisol) can enhance its solubility and dissolution rate. []
Q13: What analytical methods are commonly used to quantify Itraconazole and its metabolites in biological samples?
A13: Several techniques are utilized for Itraconazole quantification:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV [] or fluorescence detection [], is frequently employed for sensitive and specific analysis of Itraconazole in biological matrices.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique allows for simultaneous quantification of Itraconazole and its metabolites, even at low concentrations. []
- Bioassay: While less common, bioassays can be used to assess the overall antifungal activity of serum samples from Itraconazole-treated individuals. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



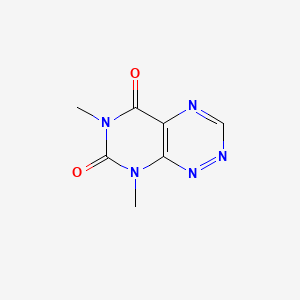


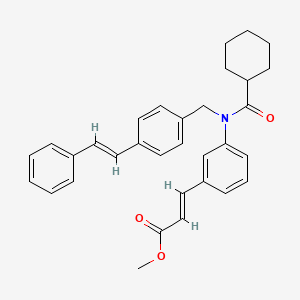
![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)
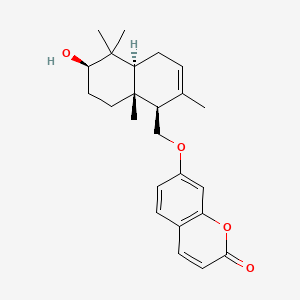
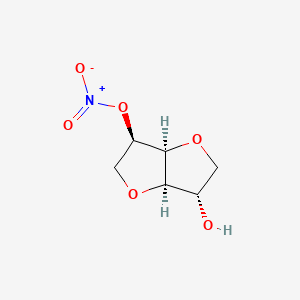
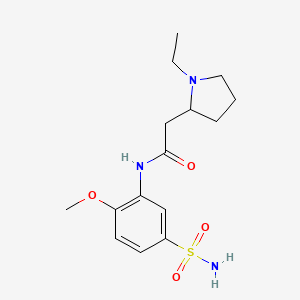
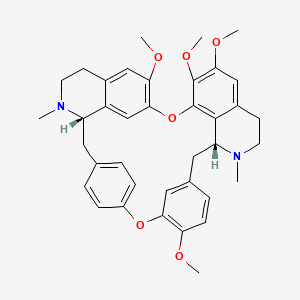

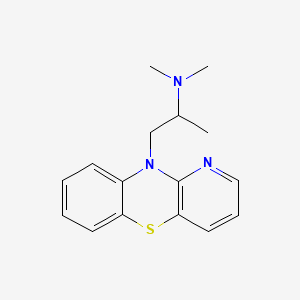
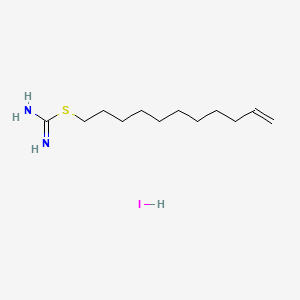
![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)
